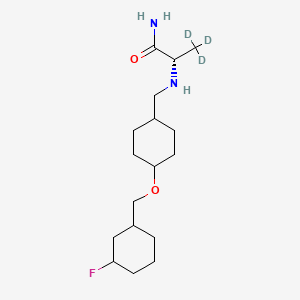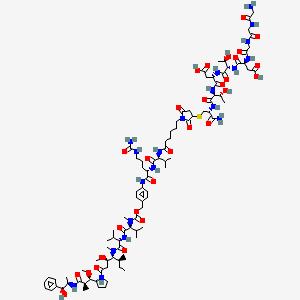
GGGDTDTC-Mc-vc-PAB-MMAE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GGGDTDTC-Mc-vc-PAB-MMAE is a drug-linker conjugate used in the development of antibody-drug conjugates (ADCs). This compound incorporates the tubulin inhibitor monomethyl auristatin E as the cytotoxic component. Antibody-drug conjugates are a class of targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of GGGDTDTC-Mc-vc-PAB-MMAE involves multiple steps, starting with the preparation of the linker and the cytotoxic drug. The linker, which includes a valine-citrulline dipeptide, is synthesized through standard peptide coupling reactions. The cytotoxic drug, monomethyl auristatin E, is prepared through a series of chemical transformations starting from natural products.
The final conjugation step involves linking the antibody to the drug-linker complex. This is typically achieved through a thiol-maleimide reaction, where the maleimide group on the linker reacts with a thiol group on the antibody, forming a stable thioether bond.
Industrial Production Methods
Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the purity and consistency of the final product. The process involves large-scale synthesis of the linker and the cytotoxic drug, followed by conjugation to the antibody. The final product is purified using chromatography techniques and formulated for clinical use.
Análisis De Reacciones Químicas
Types of Reactions
GGGDTDTC-Mc-vc-PAB-MMAE undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group on the linker reacts with thiol groups on the antibody.
Hydrolysis: The valine-citrulline linker is cleaved in the lysosomal environment of cancer cells, releasing the cytotoxic drug.
Common Reagents and Conditions
Thiol-Maleimide Reaction: This reaction is typically carried out in aqueous buffer at a pH of 6.5-7.5.
Peptide Coupling: Standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole are used.
Major Products
The major product of these reactions is the antibody-drug conjugate, which consists of the antibody linked to the cytotoxic drug via the valine-citrulline linker.
Aplicaciones Científicas De Investigación
GGGDTDTC-Mc-vc-PAB-MMAE has several scientific research applications:
Cancer Therapy: As a component of antibody-drug conjugates, it is used in targeted cancer therapies to deliver cytotoxic drugs directly to cancer cells.
Biological Research: It is used to study the mechanisms of drug delivery and the effects of cytotoxic drugs on cancer cells.
Pharmaceutical Development: It is used in the development of new antibody-drug conjugates for cancer therapy.
Mecanismo De Acción
GGGDTDTC-Mc-vc-PAB-MMAE exerts its effects through the following mechanism:
Targeting: The antibody component of the conjugate binds to specific antigens on the surface of cancer cells.
Internalization: The antibody-drug conjugate is internalized into the cancer cell via endocytosis.
Release: The valine-citrulline linker is cleaved in the lysosomal environment, releasing the cytotoxic drug monomethyl auristatin E.
Cytotoxicity: Monomethyl auristatin E inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell.
Comparación Con Compuestos Similares
Similar Compounds
Valine-Citrulline-PAB-Monomethyl Auristatin E: Similar to GGGDTDTC-Mc-vc-PAB-MMAE, this compound also uses a valine-citrulline linker and monomethyl auristatin E as the cytotoxic component.
Maleimidocaproyl-Monomethyl Auristatin F: This compound uses a different linker but also incorporates a tubulin inhibitor as the cytotoxic component.
Uniqueness
This compound is unique due to its specific linker and the combination of the antibody and cytotoxic drug. The valine-citrulline linker provides stability in the bloodstream and ensures the release of the cytotoxic drug in the lysosomal environment of cancer cells. This targeted delivery mechanism minimizes damage to healthy cells and enhances the efficacy of the cancer therapy.
Propiedades
Fórmula molecular |
C93H146N20O29S |
|---|---|
Peso molecular |
2040.3 g/mol |
Nombre IUPAC |
(3S)-3-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-4-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2R)-1-amino-3-[1-[6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C93H146N20O29S/c1-17-50(8)78(63(140-15)40-69(120)112-37-25-29-62(112)80(141-16)51(9)82(128)100-52(10)79(126)56-26-20-18-21-27-56)110(13)91(137)74(48(4)5)107-89(135)77(49(6)7)111(14)93(139)142-45-55-31-33-57(34-32-55)101-83(129)58(28-24-35-97-92(96)138)103-86(132)73(47(2)3)106-65(116)30-22-19-23-36-113-70(121)41-64(90(113)136)143-46-61(81(95)127)105-88(134)76(54(12)115)109-85(131)60(39-72(124)125)104-87(133)75(53(11)114)108-84(130)59(38-71(122)123)102-68(119)44-99-67(118)43-98-66(117)42-94/h18,20-21,26-27,31-34,47-54,58-64,73-80,114-115,126H,17,19,22-25,28-30,35-46,94H2,1-16H3,(H2,95,127)(H,98,117)(H,99,118)(H,100,128)(H,101,129)(H,102,119)(H,103,132)(H,104,133)(H,105,134)(H,106,116)(H,107,135)(H,108,130)(H,109,131)(H,122,123)(H,124,125)(H3,96,97,138)/t50-,51+,52+,53+,54+,58-,59-,60-,61-,62-,63+,64?,73-,74-,75-,76-,77-,78-,79+,80+/m0/s1 |
Clave InChI |
MLCSFZSHQDQXFT-ZAURKMKJSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)CC(C4=O)SC[C@@H](C(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)CNC(=O)CN |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)CC(C4=O)SCC(C(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)CNC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-tert-butyl-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]nicotinamide](/img/structure/B15140950.png)
![tripotassium;(2E)-3-[6-(cyanomethylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate](/img/structure/B15140963.png)

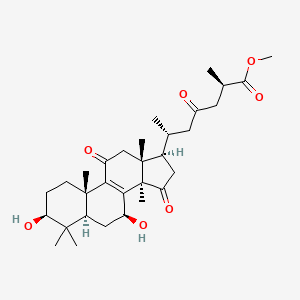
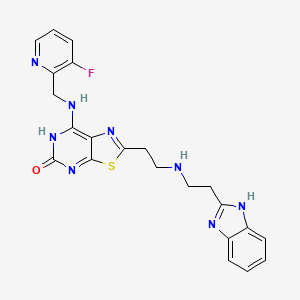
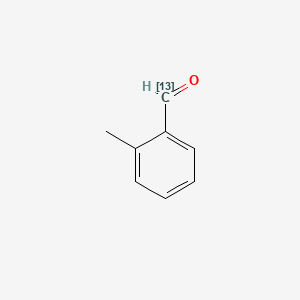
![(2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzoate](/img/structure/B15141000.png)
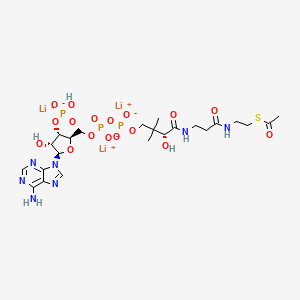
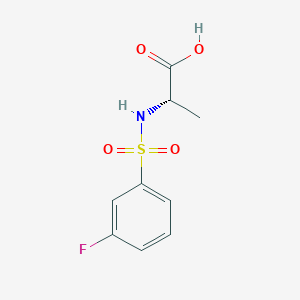
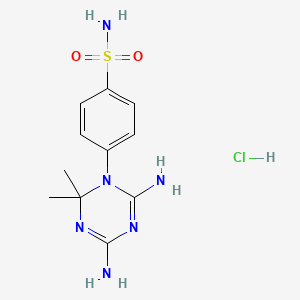
![2-[3-(6-methylpyridin-2-yl)-4-thieno[3,2-c]pyridin-2-ylpyrazol-1-yl]-N-phenylacetamide](/img/structure/B15141014.png)
![N1-Methyl-N3-[(2S)-2-(t-butoxycarbonyl)amino-3-(t-butoxycarbonyl)] propylpseudouridine](/img/structure/B15141018.png)
